molecular formula C32H47N7O8 B12405713 Cyclic PSAP peptide

Cyclic PSAP peptide

Cat. No.: B12405713
M. Wt: 657.8 g/mol
InChI Key: LVXGIUZDWZWJNU-GKKOWRRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclic PSAP peptide is a cyclic pentapeptide derived from prosaposin, a protein known for its role in inhibiting tumor metastasis. This peptide has shown significant potential in promoting tumor regression, particularly in ovarian cancer models . The cyclic structure of the peptide enhances its stability and bioactivity, making it a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclic peptides, including Cyclic PSAP peptide, typically involves the cyclization of linear peptide precursors. Common methods include:

Industrial Production Methods

Industrial production of cyclic peptides often employs automated peptide synthesizers for SPPS, followed by cyclization under optimized conditions. The use of high-throughput screening and combinatorial chemistry techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclic PSAP peptide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s bioactivity.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure specificity and yield .

Major Products

The major products of these reactions are modified versions of the cyclic peptide, which can exhibit different biological activities and stability profiles.

Scientific Research Applications

Cyclic PSAP peptide has a wide range of scientific research applications:

Mechanism of Action

Cyclic PSAP peptide exerts its effects by stimulating the tumor suppressor protein p53 and the antitumorigenic protein thrombospondin-1 in bone marrow-derived cells. These proteins are recruited to metastatic sites, where they inhibit tumor cell proliferation and metastasis . The peptide binds to the CD36 receptor, which mediates the pro-apoptotic activity of thrombospondin-1, leading to tumor regression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclic PSAP peptide is unique due to its specific mechanism of action involving the stimulation of p53 and thrombospondin-1, which are not common targets for other cyclic peptides. Additionally, its derivation from prosaposin and its specific application in treating metastatic ovarian cancer set it apart from other cyclic peptides .

Properties

Molecular Formula

C32H47N7O8

Molecular Weight

657.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C32H47N7O8/c1-18(2)14-25(31(45)39-13-7-11-26(39)30(44)36-23(32(46)47)10-5-6-12-33)38-29(43)24(37-28(42)21(34)16-27(40)41)15-19-17-35-22-9-4-3-8-20(19)22/h3-4,8-9,17-18,21,23-26,35H,5-7,10-16,33-34H2,1-2H3,(H,36,44)(H,37,42)(H,38,43)(H,40,41)(H,46,47)/t21-,23-,24-,25-,26-/m0/s1

InChI Key

LVXGIUZDWZWJNU-GKKOWRRISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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